molecular formula C15H12N6 B12267802 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile

Cat. No.: B12267802
M. Wt: 276.30 g/mol
InChI Key: XMBKYAJIZREVDZ-UHFFFAOYSA-N
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Description

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile is a complex organic compound that features a quinoline core, a triazole ring, and an azetidine moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic compounds

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The quinoline core can intercalate with DNA, disrupting cellular processes. The azetidine moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole-quinoline derivatives and azetidine-containing molecules. Examples are:

Uniqueness

What sets 2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile apart is its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the triazole ring, azetidine moiety, and quinoline core in a single molecule allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H12N6

Molecular Weight

276.30 g/mol

IUPAC Name

2-[3-(triazol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile

InChI

InChI=1S/C15H12N6/c16-8-12-7-11-3-1-2-4-14(11)19-15(12)20-9-13(10-20)21-17-5-6-18-21/h1-7,13H,9-10H2

InChI Key

XMBKYAJIZREVDZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C=C2C#N)N4N=CC=N4

Origin of Product

United States

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